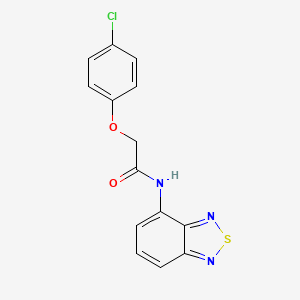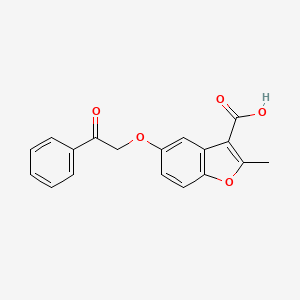![molecular formula C20H23N5O B5534084 6-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2,3-dimethylquinoxaline](/img/structure/B5534084.png)
6-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2,3-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions, including multicomponent reactions, intramolecular cyclizations, and the use of specific catalysts to achieve desired structures. These methods highlight the synthetic versatility and the potential to generate a wide array of structures with varying substituents and functional groups, which can significantly affect the properties and reactivity of the final compounds (Ryzhkova et al., 2023).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography to elucidate the arrangement of atoms within a compound. Such analyses can reveal the presence of hydrogen bonds, pi-stacking interactions, and other non-covalent interactions that influence the compound's stability and reactivity. For instance, the heterocyclic components in related compounds can be linked by hydrogen bonds, forming dimers or chains that affect the crystalline structure (Low et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their participation in various chemical reactions, including cycloadditions, substitutions, and redox reactions. These reactions can be influenced by the presence of specific functional groups, the compound's electronic structure, and its ability to form intermediates or stabilized reaction products (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of these compounds in different environments and applications. These properties are determined by the molecular structure, the presence of solvate molecules, and intermolecular interactions within the crystalline lattice (Low et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and antioxidant activity, can provide insights into the compound's potential applications and its behavior in chemical reactions. For instance, the basicity of pyridinols and their reactivity toward peroxyl radicals in chain-carrying autoxidation reactions highlight their potential as antioxidants (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-(2,3-dimethylquinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-9-13(2)25(23-12)17-7-8-24(11-17)20(26)16-5-6-18-19(10-16)22-15(4)14(3)21-18/h5-6,9-10,17H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPOZGLLOKQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)C3=CC4=NC(=C(N=C4C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2,3-dimethylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)

![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)
![5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)
![N-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5534032.png)
![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)

![5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5534067.png)
![7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-fluoro-2(1H)-quinolinone](/img/structure/B5534087.png)
![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)